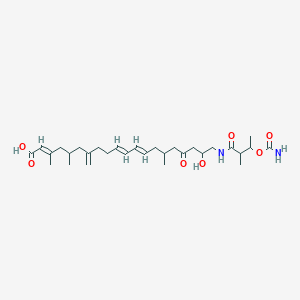

Kalimantacin A

Description

Properties

CAS No. |

174513-95-2 |

|---|---|

Molecular Formula |

C30H48N2O7 |

Molecular Weight |

548.7 g/mol |

IUPAC Name |

(2E,10E,12E)-20-[(3-carbamoyloxy-2-methylbutanoyl)amino]-19-hydroxy-3,5,15-trimethyl-7-methylidene-17-oxoicosa-2,10,12-trienoic acid |

InChI |

InChI=1S/C30H48N2O7/c1-20(14-22(3)15-23(4)17-28(35)36)12-10-8-7-9-11-13-21(2)16-26(33)18-27(34)19-32-29(37)24(5)25(6)39-30(31)38/h7-9,11,17,21-22,24-25,27,34H,1,10,12-16,18-19H2,2-6H3,(H2,31,38)(H,32,37)(H,35,36)/b8-7+,11-9+,23-17+ |

InChI Key |

GENAAYFYLGYPIQ-JOPGMDTFSA-N |

SMILES |

CC(CC=CC=CCCC(=C)CC(C)CC(=CC(=O)O)C)CC(=O)CC(CNC(=O)C(C)C(C)OC(=O)N)O |

Isomeric SMILES |

CC(C/C=C/C=C/CCC(=C)CC(C)C/C(=C/C(=O)O)/C)CC(=O)CC(CNC(=O)C(C)C(C)OC(=O)N)O |

Canonical SMILES |

CC(CC=CC=CCCC(=C)CC(C)CC(=CC(=O)O)C)CC(=O)CC(CNC(=O)C(C)C(C)OC(=O)N)O |

Synonyms |

kalimantacin A kalimantacin B |

Origin of Product |

United States |

Advanced Structural Elucidation and Stereochemical Assignment of Kalimantacin a

Methodological Approaches for Stereochemistry Determination

A multifaceted approach was essential to unravel the intricate three-dimensional structure of Kalimantacin A. researchgate.netnih.gov This involved breaking down the molecule, synthesizing key fragments, employing powerful analytical instruments, and leveraging computational predictions based on its biosynthetic origins.

Natural Product Degradation Studies

To decipher the stereochemistry, researchers performed targeted chemical degradation of Kalimantacin A and its biosynthetic precursor, the 17,19-diol 2. researchgate.netcore.ac.uk One key degradation study involved the ozonolysis of the diol precursor, which yielded a lactone fragment. core.ac.uk Another significant degradation involved a Grubbs metathesis reaction. core.ac.uk By comparing these degradation products with synthetically prepared stereoisomers, specific stereocenters could be assigned. For instance, the ozonolysis product allowed for the determination of the stereocenters at C15, C19, C26, and C27. core.ac.uk

Fragment Synthesis for Configurational Comparison

A crucial element of the stereochemical assignment was the enantioselective synthesis of key fragments of the Kalimantacin A structure. researchgate.netsogang.ac.krcore.ac.uk For example, to determine the stereochemistry of the 17,19-diol moiety, both the 1,3-syn and 1,3-anti diol fragments were synthesized. nih.gov Comparison of the optical rotation and NMR spectra of these synthetic fragments with the natural product and its derivatives was pivotal. researchgate.netnih.gov The excellent correlation between the synthetic anti-diol and the natural diol precursor confirmed the 17S, 19R configuration. researchgate.netnih.gov Similarly, a synthetic fragment corresponding to the C1-C9 portion of the molecule was prepared. Comparing its optical rotation to that of the degradation product confirmed the 5R configuration. rsc.org The first total synthesis of Kalimantacin A, completed in 2020, further solidified the stereochemical assignments by matching the spectroscopic data and optical rotation of the synthetic molecule with the natural product. sogang.ac.krkuleuven.be

Integrated Spectroscopic Methods

A suite of advanced spectroscopic techniques was indispensable for the structural elucidation of Kalimantacin A and its analogues. researchgate.netrsc.orgnih.gov

Various forms of Nuclear Magnetic Resonance (NMR) spectroscopy were central to defining both the planar structure and the relative stereochemistry of Kalimantacin A. core.ac.uknih.govjst.go.jp Standard two-dimensional (2D) NMR experiments, including COSY, HSQC, and HMBC, were used to establish the initial connectivity of the atoms. core.ac.ukrsc.org

More advanced NMR techniques were also employed. mdpi.com For instance, J-based configuration analysis (JBCA) and ROESY correlations helped to deduce relative configurations in fragments of the molecule. rsc.org The development of in vitro assays using selective ¹³C-labelling and NMR spectroscopy was instrumental in understanding the biosynthesis of the unique β-branches in Kalimantacin. core.ac.ukukri.org

While not explicitly detailed in the primary literature for Kalimantacin A itself, techniques like Non-Uniform Sampling (NUS) and 1,1-ADEQUATE are powerful tools for complex structure elucidation. mdpi.comnih.gov NUS can significantly reduce measurement times for multidimensional NMR experiments, which is crucial when dealing with limited sample quantities. americanpharmaceuticalreview.comdntb.gov.uanih.gov The 1,1-ADEQUATE experiment is particularly valuable for establishing direct carbon-carbon connectivities, which can be ambiguous in standard HMBC spectra, thus helping to piece together the carbon skeleton with greater certainty. columbia.edublogspot.comucl.ac.ukjeol.com

| NMR Technique | Application in Kalimantacin A Analysis | General Purpose in Structural Elucidation |

|---|---|---|

| ¹H, ¹³C, COSY, HSQC, HMBC | Used to determine the planar structure and initial relative stereochemistry. core.ac.uknih.govrsc.org | Establishes atom connectivity and basic molecular framework. |

| ROESY/NOESY | Used to determine relative configurations between stereocenters. rsc.org | Measures through-space correlations between protons, indicating spatial proximity. |

| J-Based Configuration Analysis (JBCA) | Applied to fragments to deduce relative configurations. rsc.orgmdpi.com | Uses scalar coupling constants (J-couplings) to determine dihedral angles and thus relative stereochemistry. |

| ¹³C-Labelling with NMR | Developed to monitor in vitro reconstitution of the β-branching pathway in biosynthesis. core.ac.ukukri.org | Tracks the incorporation and transformation of specific atoms to elucidate biosynthetic pathways. |

| Non-Uniform Sampling (NUS) | Mentioned as an advanced technique for structure elucidation of complex natural products. mdpi.comnih.gov | Reduces acquisition time of multidimensional NMR experiments, enabling higher resolution or faster analysis. americanpharmaceuticalreview.comnih.gov |

| 1,1-ADEQUATE | Mentioned as an advanced technique for structure elucidation of complex natural products. mdpi.comnih.gov | Provides unambiguous correlation between directly bonded carbon atoms, aiding in skeleton assembly. columbia.edublogspot.com |

Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), was fundamental in determining the molecular formula of Kalimantacin A and its related metabolites. core.ac.ukresearchgate.net It was used consistently alongside NMR to confirm the structures of isolated natural products, synthetic fragments, and degradation products throughout the elucidation process. nih.govresearchgate.netumich.edu

Bioinformatic Analysis in Stereochemical Prediction

Bioinformatic analysis of the Kalimantacin A biosynthetic gene cluster provided crucial predictive insights into its stereochemistry. researchgate.netrsc.org The gene cluster encodes a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS-NRPS) system. researchgate.netresearchgate.net By analyzing the sequences of specific enzymatic domains within this system, particularly the ketoreductase (KR) domains, predictions could be made about the stereochemical outcome of the reduction steps during polyketide chain assembly. rsc.orgnih.gov For example, analysis of the KR domain active site motifs predicted the configuration of the alcohol at C-17. rsc.org This bioinformatic approach complemented the experimental data, providing a powerful, multidisciplinary strategy to solve the complex stereochemical puzzle of Kalimantacin A. researchgate.netnih.govrsc.orgfrontiersin.org

Assignment of Relative and Absolute Stereochemistry

The definitive assignment of the complex stereochemistry of kalimantacin A was a significant challenge that was overcome through a multidisciplinary approach. This involved a combination of natural product degradation, fragment synthesis, bioinformatics, and extensive NMR spectroscopy. researchgate.net The investigation not only determined the stereoconfiguration of kalimantacin A itself but also that of its key biosynthetic precursors. researchgate.net

Chirality at Specific Stereocenters (e.g., C-5, C-15, C-17, C-19, C-26, C-27)

The absolute and relative stereochemistry of the multiple chiral centers within the kalimantacin structure was rigorously established. researchgate.net This was largely achieved through the detailed study of a key biosynthetic precursor, the 17,19-diol of kalimantacin A. nih.govrsc.org The stereoconfiguration of this diol was determined to be 5R, 15S, 17S, 19R, 26R, and 27R. researchgate.netnih.govrsc.org Kalimantacin A is formed from this diol via the oxidation of the secondary alcohol at the C-17 position to a ketone. researchgate.netnih.gov This oxidation step removes the C-17 stereocenter, resulting in the final stereochemistry of kalimantacin A at the remaining five stereocenters.

The determination of the C-5 configuration was accomplished through a process of chemical degradation. researchgate.net A Grubbs metathesis of the 17,19-diol precursor yielded a smaller fragment containing the C-5 stereocenter. core.ac.uk Enantioselective synthesis of this fragment was then performed. core.ac.uk While the NMR data of the synthetic and degradation-derived fragments matched, their optical rotations were opposite, which conclusively established the 5R configuration for kalimantacin A. researchgate.net

For the stereocenters at C-15, C-19, C-26, and C-27, a combination of degradation and synthesis was also employed. core.ac.uk Ozonolysis of the 17,19-diol cleaved the molecule, yielding a lactone that contained these stereocenters. core.ac.ukrsc.org The synthesis of this lactone and comparison of its analytical data (NMR and optical rotation) with the degradation product confirmed the assignments as 15S, 19R, 26R, and 27R. core.ac.uk The stereochemistry of the C-17 hydroxyl group in the diol precursor was determined to be 17S. core.ac.uk

| Stereocenter | Kalimantacin A Configuration | 17,19-Diol Precursor Configuration |

|---|---|---|

| C-5 | R | R |

| C-15 | S | S |

| C-17 | - (Ketone) | S |

| C-19 | R | R |

| C-26 | R | R |

| C-27 | R | R |

Characterization of Biosynthetic Precursors and Related Metabolites (e.g., 17,19-diol, 27-descarbamoyl hydroxyketone)

The isolation and characterization of metabolites from cultures of Pseudomonas fluorescens were instrumental in elucidating the stereostructure of kalimantacin A. researchgate.netresearchgate.net Two key metabolites in this process were the 17,19-diol and the 27-descarbamoyl hydroxyketone. researchgate.netrsc.org

The 17,19-diol is the immediate biosynthetic precursor to kalimantacin A. nih.govrsc.org Its structure is identical to kalimantacin A, with the exception of a hydroxyl group at C-17 instead of a ketone. researchgate.net The determination of the six stereocenters in this diol was a critical step, as it directly informed the stereochemistry of kalimantacin A. researchgate.netcore.ac.uk The relationship between the 17- and 19-hydroxyl groups was established as anti through the formation of an acetonide and comparison of its NMR data with synthetically prepared syn and anti diol acetonides. nih.gov

The 27-descarbamoyl hydroxyketone is another related metabolite isolated from a mutant strain of P. fluorescens. nih.gov This compound lacks the carbamoyl (B1232498) group at the C-27 position. nih.gov The relative stereochemistry of the C-19 alcohol and the C-26 and C-27 stereocenters was supported by comparing the NMR spectra of this metabolite with synthetically prepared fragment mimics possessing different stereoconfigurations. nih.gov This comparative analysis was crucial for confirming the stereochemical assignments in the southern hemisphere of the molecule. nih.gov

| Metabolite | Structural Feature | Role in Structural Elucidation |

|---|---|---|

| 17,19-diol | Immediate precursor with a C-17 hydroxyl group instead of a ketone. | Enabled the determination of the absolute configuration of all six stereocenters (5R, 15S, 17S, 19R, 26R, 27R), which directly informed the stereochemistry of kalimantacin A. researchgate.netnih.gov |

| 27-descarbamoyl hydroxyketone | Lacks the carbamoyl group at the C-27 position. | Used in comparative NMR studies with synthetic fragments to confirm the relative stereochemistry of the C-19, C-26, and C-27 stereocenters. nih.gov |

Biosynthetic Pathway Elucidation of Kalimantacin a

Hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) System Architecture

The biosynthesis of Kalimantacin A is orchestrated by a sophisticated hybrid Type I trans-acyltransferase (AT) polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system. researchgate.netnih.gov This intricate molecular machinery is responsible for the sequential assembly of the polyketide backbone and the incorporation of a non-proteinogenic amino acid, resulting in the complex architecture of the final natural product. nih.govresearchgate.net The system is characterized by its modular nature, with distinct enzymatic domains organized into a multi-protein assembly line. nih.gov

Genomic Organization of the Biosynthesis Gene Cluster (e.g., 62 kb region, 16 Open Reading Frames (ORFs))

The genetic blueprint for the Kalimantacin A biosynthetic machinery is encoded within a large, contiguous region of the producer organism's genome, specifically Pseudomonas fluorescens BCCM_ID9359. nih.govnih.gov This biosynthesis gene cluster spans a significant genomic region of approximately 62 kilobases (kb). nih.gov Detailed genomic analysis has revealed that this cluster is comprised of 16 distinct open reading frames (ORFs). nih.gov These ORFs encode all the necessary enzymatic components, including the core PKS and NRPS modules, as well as the various tailoring enzymes required for the complete synthesis of the bioactive molecule. nih.govnih.gov The organization of these genes within the cluster reflects the collinearity often observed in such biosynthetic pathways, where the sequence of genes corresponds to the sequence of biosynthetic reactions. researchgate.net

Components of the Enzymatic Assembly Line (e.g., Bat1, Bat2, Bat3 polypeptides)

The core of the Kalimantacin A assembly line is composed of three large, multifunctional polypeptides designated Bat1, Bat2, and Bat3. nih.govresearchgate.net These proteins house the PKS and NRPS modules that collaboratively construct the molecule. nih.govresearchgate.net The entire assembly line consists of 11 PKS modules, which act in a trans-acyltransferase (AT) manner, and a single NRPS module. nih.govresearchgate.net These modules are distributed across the three Bat polypeptides, which must interact transiently and specifically to ensure the correct and efficient transfer of the growing biosynthetic intermediate from one module to the next. nih.govresearchgate.net

| Polypeptide | Function in Assembly Line |

| Bat1 | Contains the initial modules of the PKS assembly line. |

| Bat2 | Houses the central PKS modules and the crucial NRPS module. nih.govresearchgate.net |

| Bat3 | Comprises the terminal modules of the PKS assembly line. |

Mechanistic Insights into Biosynthetic Steps

The biosynthesis of Kalimantacin A is a highly regulated process involving a series of precise enzymatic reactions. The process begins with the loading of a starter unit and proceeds through multiple rounds of elongation and modification, guided by the modular architecture of the PKS-NRPS system.

Initiation and Building Block Incorporation

The initial steps of Kalimantacin A synthesis involve the selection and loading of the starter unit and the subsequent incorporation of extender units and an amino acid. These processes are catalyzed by specialized domains within the enzymatic assembly line.

A distinguishing feature of the Kalimantacin A biosynthesis is its reliance on trans-acting acyltransferases (ATs) for the provision of building blocks. nih.gov Unlike typical Type I PKS systems where the AT domain is an integral part of each module, here the ATs are discrete, standalone proteins that service multiple modules. nih.gov Two key trans-ATs have been identified: BatH and BatJ. researchgate.netresearchgate.net

BatH is responsible for initiating the entire biosynthetic process. researchgate.net It specifically selects and loads the acetyl-CoA starter unit onto the first acyl carrier protein (ACP) of the assembly line. researchgate.netresearchgate.net Following initiation, the trans-AT BatJ takes over, selectively delivering malonyl-CoA extender units to the remaining 11 PKS modules throughout the elongation phase of the synthesis. nih.govresearchgate.netresearchgate.net

| Enzyme | Substrate | Function |

| BatH | Acetyl-CoA | Loads the starter unit onto the first ACP. researchgate.net |

| BatJ | Malonyl-CoA | Delivers extender units to the 11 elongation modules. nih.govresearchgate.net |

A key structural feature of Kalimantacin A is the incorporation of a glycine (B1666218) residue into its polyketide backbone. researchgate.netresearchgate.net This step is mediated by a dedicated nonribosomal peptide synthetase (NRPS) module. nih.gov This specific NRPS module is located within the first module of the Bat2 polypeptide, designated as Bat2mod1. nih.govresearchgate.net The module contains an adenylation (A) domain, which is responsible for the specific recognition and activation of glycine. researchgate.net Once activated, the glycine is tethered to a peptidyl carrier protein (PCP) domain before being incorporated into the growing intermediate chain through the action of a condensation (C) domain. researchgate.net

β-Branching Mechanisms in Polyketide Synthesis

The Kalimantacin A structure is unique due to its incorporation of three different types of β-branches, including the sequential placement of branches at positions C-3, C-5, and C-7. bris.ac.ukresearchgate.net The molecule features an α,β-unsaturated β-branch (endo-β-methyl) at C-3, a saturated β-methyl at C-5, and a β,γ-unsaturated β-branch (exo-β-methylene) at C-7, in addition to another saturated β-methyl at C-15. bris.ac.uk The control of this complex branching pattern is a critical aspect of its biosynthesis. bris.ac.uknih.gov

The installation of β-branches arises from the interaction between a trans-acting 3-hydroxy-3-methylglutaryl CoA-synthase (HCS) cassette and a β-ketothioester bound to a modular acceptor acyl carrier protein (ACP). bris.ac.uk The biosynthesis machinery exerts precise control over the introduction of different β-branching modifications at C-3, C-5, and C-7. researchgate.net

The formation of the different branch types is dictated by the specific enzymatic activities available at each step. The endo-β-methyl branch at C-3 and the saturated β-methyl at C-5 are formed through a pathway involving the HCS cassette and subsequent processing. However, the formation of the exo-β-methylene branch at C-7 involves a distinct mechanism. Research has identified a previously unassigned modular enoyl-CoA hydratase (mECH) domain located within the Bat3 polypeptide, downstream of the acceptor ACP for that module (ACP4). bris.ac.ukresearchgate.netnih.gov This modular ECH2 domain is proposed to control the formation of the exo-β-methylene at C-7. bris.ac.uk It may function by intercepting the dehydrated product, followed by decarboxylation and selective reprotonation at the C-2 position to yield the exo-β-methylene structure. bris.ac.ukresearchgate.net This prevents the trans-acting enzymes from creating the endo-β-methyl branch that is formed at other positions. bris.ac.uk

A single, trans-acting HCS cassette is responsible for installing all four β-branches in Kalimantacin A. rsc.org This cassette is composed of a suite of five enzymes (BatA-E) that work in concert. bris.ac.uk

The key enzymatic players in this process include:

Hydroxymethylglutaryl-CoA Synthase (HMGS): The core enzyme of the HCS cassette is BatC, an HMGS. bris.ac.ukwikipedia.orguniprot.org It catalyzes the condensation of acetyl-CoA with an acetoacetyl-CoA intermediate to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is the precursor for the β-branch. bris.ac.ukwikipedia.org Molecular recognition between the HMGS and specific features of the acceptor ACP is crucial for timing the incorporation of the branch. bris.ac.uk

Enoyl-CoA Hydratases (ECH1 and ECH2): The HCS cassette contains two enoyl-CoA hydratase (ECH) domains, BatD (ECH1) and BatE (ECH2), which belong to the crotonase superfamily. bris.ac.ukqmul.ac.uk These trans-acting enzymes are critical for processing the HMG intermediate. Following the HMGS-catalyzed reaction, dehydration and decarboxylation steps lead to the formation of the branch. The type of branch formed (endo vs. exo) is determined by which enzymes act on the intermediate. The trans-acting ECH2 (BatE) is involved in forming the endo-β-methyl branch. bris.ac.ukrsc.org

Modular ECH (mECH): A modular ECH domain, discovered within the Bat3 protein, is specifically responsible for the formation of the exo-β-methylene at C-7. bris.ac.ukresearchgate.netrsc.org This in-cis acting domain likely acts as either a decarboxylase that selectively reprotonates the intermediate or as an isomerase that converts an endo-β-methyl into an exo-β-methylene. rsc.org

| Enzyme/Component | Role in β-Branching | Reference |

|---|---|---|

| BatA (Donor ACP) | Part of the HCS cassette that delivers the extender unit for branching. | bris.ac.uk |

| BatB (KSq) | A decarboxylating ketosynthase within the HCS cassette. | bris.ac.uk |

| BatC (HMGS) | Catalyzes the key condensation step to form the HMG intermediate. | bris.ac.uk |

| BatD (ECH1) | A trans-acting enoyl-CoA hydratase in the HCS cassette. | bris.ac.uk |

| BatE (ECH2) | A trans-acting enoyl-CoA hydratase that facilitates endo-β-methyl branch formation. | bris.ac.ukrsc.org |

| Modular ECH (mECH) | An in-cis domain in Bat3 that controls the formation of the exo-β-methylene branch at C-7. | bris.ac.ukresearchgate.netrsc.org |

Post-Assembly Line Tailoring Reactions by trans-Acting Enzymes (e.g., BatA-E, BatK, BatF, BatM)

After the main polyketide chain is assembled by the Bat1, Bat2, and Bat3 multienzymes, several trans-acting enzymes perform crucial tailoring reactions to produce the final, bioactive Kalimantacin A molecule. researchgate.net

The functions of these key tailoring enzymes are as follows:

BatA-E: This group of enzymes forms the β-methyl incorporation cassette, which acts multiple times during the assembly process to install the branches. frontiersin.orgresearchgate.net

BatK: This enzyme is a trans-acting enoyl reductase. frontiersin.orgresearchgate.net It is responsible for reducing a double bond in the polyketide backbone. nih.govfrontiersin.org

BatF: Identified as a carbamoyltransferase, BatF activates the molecule near the end of the biosynthetic pathway. nih.govfrontiersin.org It catalyzes the transfer of a carbamoyl (B1232498) group to the Kalimantacin core structure. nih.govresearchgate.net

BatM: This enzyme performs an oxidation of a hydroxyl group, another key late-stage modification in the formation of the final product. nih.govfrontiersin.orgresearchgate.net

| Enzyme | Function | Reference |

|---|---|---|

| BatA-E | β-methyl incorporation cassette. | frontiersin.orgresearchgate.net |

| BatK | trans-acting enoyl reductase (reduces a double bond). | nih.govfrontiersin.orgresearchgate.net |

| BatF | Carbamoyltransferase (transfers a carbamoyl group). | nih.govfrontiersin.orgresearchgate.net |

| BatM | Oxidase (performs oxidation of a hydroxyl group). | nih.govfrontiersin.orgresearchgate.net |

Protein-Protein Interactions within the Biosynthetic Machinery

The coordinated synthesis of a complex molecule like Kalimantacin requires a high degree of organization and communication between the numerous domains and discrete enzymes. This is achieved through specific protein-protein interactions that guide the transfer of intermediates and ensure the fidelity of the assembly line. nih.govfrontiersin.org

Yeast Two-Hybrid Analysis for Interaction Mapping

To decipher the complex network of interactions within the Kalimantacin biosynthetic machinery, a comprehensive yeast two-hybrid (Y2H) analysis has been performed. nih.govfrontiersin.orgnih.gov This powerful in vivo technique is used to detect binary protein-protein interactions in a cellular context. nih.govsingerinstruments.com The entire Kalimantacin biosynthesis cluster, including the three large PKS/NRPS polypeptides and the 13 trans-acting enzymes, was fragmented into a library of 63 components for the screen. nih.govfrontiersin.orgresearchgate.net

The Y2H screen identified a total of 28 potential protein-protein interactions. nih.govfrontiersin.orgnih.gov Of these, 13 interactions were further confirmed, providing the first interaction map for a complete biosynthetic pathway and offering fundamental insights into the organization of PKS assembly lines. nih.govfrontiersin.org

Identification of Key Interacting Domains (e.g., Ketosynthase Dimerization, Acyl Carrier Protein (ACP)-HCS interface)

The Y2H analysis revealed several critical interaction points within the Kalimantacin assembly line. nih.govfrontiersin.org These interactions are essential for the structural integrity and catalytic function of the multienzyme complex.

Key identified interactions include:

Ketosynthase (KS) Dimerization: The Y2H screen confirmed the dimerization of ketosynthase domains. nih.govfrontiersin.orgnih.gov This is a fundamental aspect of PKS architecture, as KS domains must form homodimers to be catalytically active, allowing for the collaboration between a KS domain and the ACP from a paired subunit. nih.gov

ACP-Enzyme Interfaces: The acyl carrier protein (ACP) is central to the biosynthetic process, as it tethers the growing polyketide chain and presents it to various catalytic domains. nih.gov The Y2H analysis identified a specific interaction between the trans-acting enoyl reductase BatK and the ACP domains of modules 8 and 10. nih.govfrontiersin.orgnih.gov This demonstrates how trans-acting tailoring enzymes are recruited to specific points on the assembly line. Furthermore, while not directly shown in this specific Y2H screen, the interaction between the acceptor ACP and the HCS cassette (specifically the HMGS domain, BatC) is known to be a critical recognition event for controlling the timing and placement of β-branches. bris.ac.uk

| Interacting Components | Significance | Reference |

|---|---|---|

| Ketosynthase (KS) Domains | Dimerization is essential for catalytic function. | nih.govfrontiersin.orgnih.gov |

| BatK (Enoyl Reductase) and ACPs (Modules 8 & 10) | Demonstrates specific recruitment of a trans-acting tailoring enzyme to the assembly line. | nih.govfrontiersin.orgnih.gov |

| Assembly Line Modules 9 and 10 | A link between these modules was identified, suggesting inter-module communication. | nih.govfrontiersin.orgnih.gov |

| Acceptor ACP (ACPA) and HCS Cassette | Crucial for molecular recognition and correct placement of β-branches. | bris.ac.uk |

Characterization of Biosynthetic Intermediates and their Role in Pathway Progression

The elucidation of the Kalimantacin A biosynthetic pathway has been significantly advanced through the targeted inactivation of specific genes within the bat gene cluster in Pseudomonas fluorescens. This strategy has led to the accumulation, isolation, and structural characterization of key biosynthetic intermediates, providing critical insights into the sequential steps of the assembly line and the functions of the tailoring enzymes.

Genetic manipulation of the producing organism, particularly through the creation of knockout mutants, has been instrumental. By disrupting genes responsible for specific enzymatic transformations, the biosynthetic process is halted at defined points, causing the corresponding intermediate to accumulate. These trapped intermediates can then be extracted from the fermentation broth and their structures determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Key research has focused on the later stages of the biosynthetic pathway, successfully identifying and characterizing precursors that are just a few enzymatic steps away from the final product. These studies have not only confirmed the proposed functions of specific enzymes but also revealed the precise order of terminal modifications.

Prekalimantacin A (17,19-diol Intermediate)

A pivotal intermediate in the biosynthesis of Kalimantacin A was isolated from a knockout mutant of P. fluorescens in which the batM gene was inactivated. nih.govnih.gov The BatM enzyme was predicted to be an oxidase responsible for the oxidation of a hydroxyl group. The accumulation of a diol compound in the ΔbatM mutant strongly supported this hypothesis. nih.gov

This intermediate, often referred to as prekalimantacin A, is the immediate precursor to Kalimantacin A. nih.govresearchgate.net Its structural analysis revealed that it is identical to Kalimantacin A, with the exception that the ketone at position C-17 is present as a hydroxyl group. nih.govnih.gov Detailed NMR and stereochemical analysis established the absolute and relative stereochemistry of this 17,19-diol, confirming its role as the direct substrate for the final oxidation step carried out by BatM. nih.govresearchgate.net

Table 1: Characterization of Prekalimantacin A (17,19-diol Intermediate)

| Property | Description |

| Source | Isolated from a ΔbatM mutant of Pseudomonas fluorescens. nih.gov |

| Method of Characterization | NMR spectroscopy, Mass Spectrometry, and stereochemical analysis through chemical degradation and fragment synthesis. nih.govresearchgate.net |

| Structure | Identical to Kalimantacin A, but with a hydroxyl group at C-17 instead of a ketone. nih.gov |

| Stereochemistry | Determined as 5R, 15S, 17S, 19R, 26R, 27R. researchgate.net |

| Role in Pathway | Immediate biosynthetic precursor to Kalimantacin A. It is the substrate for the BatM oxidase, which performs the final oxidation of the C-17 alcohol to a ketone to yield the bioactive product. nih.govnih.govresearchgate.net |

27-descarbamoyl-Kalimantacin A

Another critical intermediate was identified through the inactivation of the batF gene. nih.govnih.gov The BatF enzyme was annotated as a putative carbamoyltransferase. The major metabolite that accumulated in the ΔbatF mutant was a molecule that lacked the O-carbamoyl group at the C-27 hydroxyl position but was otherwise identical to the final oxidized product. nih.govnih.gov

The isolation and characterization of this descarbamoyl analog provided direct evidence for the function of BatF as the carbamoyltransferase that installs this functional group. nih.govnih.gov This finding demonstrated that carbamoylation is a crucial tailoring step in the biosynthesis. Furthermore, microbiological studies of this intermediate revealed that the carbamoyl group is important for the full antibacterial activity of Kalimantacin A. nih.gov The characterization of this intermediate, in conjunction with prekalimantacin A, helps to delineate the final tailoring steps of the pathway, suggesting that oxidation at C-17 and carbamoylation at C-27 are among the terminal transformations.

Table 2: Characterization of 27-descarbamoyl-Kalimantacin A

| Property | Description |

| Source | Isolated from a ΔbatF mutant of Pseudomonas fluorescens. nih.govnih.gov |

| Method of Characterization | NMR spectroscopy and Mass Spectrometry. nih.govnih.gov |

| Structure | Identical to Kalimantacin A, but lacks the O-carbamoyl group at the C-27 hydroxyl moiety. nih.gov |

| Role in Pathway | This intermediate is the substrate for the BatF carbamoyltransferase. Its existence confirms that the attachment of the carbamoyl group is a distinct tailoring step in the biosynthetic pathway, essential for achieving the final structure and full bioactivity of Kalimantacin A. nih.gov |

ACP-Bound Intermediates in β-Branching

In addition to the isolation of shunt products from mutant strains, in vitro studies using purified enzymes and synthetic mimics of pathway intermediates have shed light on the earlier, more transient stages of biosynthesis. The formation of the three distinct β-branching patterns in Kalimantacin A has been investigated using direct 13C NMR analysis of intermediates covalently attached to the acyl carrier protein (ACP). nih.gov

This advanced analytical technique allows for the real-time observation of enzymatic reactions on ACP-tethered substrates. It has been used to demonstrate how cascades of enzymes, particularly the hydroxymethylglutaryl-CoA synthase (HCS) cassette, generate specific β-branches. nih.gov These studies have characterized ACP-bound species such as acetoacetyl-ACP and have followed their conversion to β-branched products, confirming the roles of specific enzymes in controlling the unique branching patterns of the Kalimantacin A polyketide backbone. nih.gov

Total Chemical Synthesis Strategies for Kalimantacin a

Development of Enantioselective Synthetic Routes

A key feature of the total synthesis of Kalimantacin A is its enantioselectivity, ensuring the correct three-dimensional arrangement of atoms in the final molecule, which is crucial for its biological activity. The synthetic approach established the absolute and relative stereochemistry of the five stereocenters present in the molecule. researchgate.net The synthesis began with commercially available chiral starting materials and employed well-established stereocontrolled reactions to build the complex carbon skeleton.

The retrosynthetic plan involved dissecting Kalimantacin A into three primary fragments. sogang.ac.kracs.org This approach allowed for the individual, controlled synthesis of each piece, with the stereocenters installed using proven enantioselective methods. For instance, the synthesis of key fragments relied on reactions such as the Evans syn-aldol and Brown allylation reactions, which are renowned for their high degree of stereocontrol. researchgate.net This strategic implementation of enantioselective reactions from the early stages was fundamental to the successful construction of the chiral architecture of Kalimantacin A. sogang.ac.krnih.gov

Convergent Synthetic Approaches Utilizing Fragment Couplings

The synthesis is characterized by its convergent design, where complex fragments are synthesized independently and then joined together in the later stages. sogang.ac.kracs.orgbris.ac.uk This strategy is often more efficient than a linear synthesis, where the molecule is built step-by-step from one end to the other. The successful synthesis of Kalimantacin A involved the union of three key fragments through two different types of coupling reactions. researchgate.netnih.gov

The retrosynthetic analysis identified a protected ester as a late-stage precursor, which could be formed from an amide coupling between (2R,3R)-3-hydroxybutanoic acid and a complex amine. sogang.ac.kracs.org This amine fragment, in turn, was envisioned to be assembled via a Sonogashira coupling of a vinyl iodide and a terminal alkyne. sogang.ac.kracs.org

| Fragment 1 | Fragment 2 | Coupling Reaction | Bond Formed |

|---|---|---|---|

| Vinyl Iodide | Terminal Alkyne | Sonogashira Coupling | Carbon-Carbon (sp-sp2) |

| (2R,3R)-3-hydroxybutanoic acid | Amine | Amide Coupling | Amide (Carbon-Nitrogen) |

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction, was pivotal for constructing the carbon backbone of the molecule. researchgate.netsogang.ac.krrsc.org This reaction formed a crucial carbon-carbon bond between a vinyl iodide fragment and a terminal alkyne fragment. acs.org This specific coupling created an (E)-enyne moiety, which served as the direct precursor to the characteristic (E,Z)-diene system of Kalimantacin A. sogang.ac.kr The reliability and mild conditions of the Sonogashira reaction make it a powerful tool in the synthesis of complex natural products. wikipedia.orgorganic-chemistry.org

In the final stages of the synthesis, an amide bond was formed to connect the northern and southern hemispheres of the molecule. Specifically, the (2R,3R)-3-hydroxybutanoic acid fragment was coupled with a complex amine intermediate. sogang.ac.kracs.org This reaction was accomplished without the need for protecting the alcohol on the hydroxy acid, streamlining the synthetic sequence. sogang.ac.kr The coupling was efficiently mediated by the reagent COMU in the presence of the base i-Pr2NEt, affording the desired hydroxy-amide in a high yield of 88%. sogang.ac.kracs.org

Stereocontrolled Construction of Complex Moieties (e.g., (E,Z)-diene)

A significant challenge in the synthesis of Kalimantacin A was the stereocontrolled construction of the (E,Z)-conjugated diene. This structural feature was installed through a two-step process starting from the (E)-enyne formed by the Sonogashira coupling. sogang.ac.kr

The critical step was the selective reduction of the alkyne within the enyne to a (Z)-alkene, without affecting the existing (E)-alkene or other reducible functional groups in the molecule. sogang.ac.kracs.org Concerns about the chemoselectivity of traditional hydrogenation methods, such as those using a poisoned palladium catalyst, led the researchers to seek an alternative. sogang.ac.kr The solution was found in the use of zinc activated with copper and silver. This reagent combination effected the desired reduction with complete stereocontrol, yielding the (E,Z)-diene as a single isomer in 88% yield. sogang.ac.kr The stereochemistry was confirmed by 1H NMR spectroscopy. sogang.ac.kr

| Reaction Step | Precursor | Key Reagents | Product | Yield | Key Outcome |

|---|---|---|---|---|---|

| Sonogashira Coupling | Vinyl Iodide & Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst | (E)-Enyne | Not specified | Formation of C11-C12 bond |

| Selective Reduction | (E)-Enyne | Zn-Cu-Ag | (E,Z)-Diene | 88% | Stereospecific formation of (Z)-alkene |

Methodological Innovations and Challenges in Total Synthesis

The total synthesis of Kalimantacin A presented several challenges that required innovative solutions. One of the primary difficulties was achieving the stereoselective reduction of the enyne to the (E,Z)-diene, which was overcome by employing activated zinc instead of conventional catalysts. sogang.ac.kr

Another challenge arose during the assembly of the vinyl iodide fragment. The coupling of an iodide and an aldehyde via lithiation required careful optimization to prevent the formation of undesired byproducts. acs.org Ultimately, the desired alcohol was obtained in an 83% yield on a multigram scale after refining the reaction conditions. acs.org

A significant aspect of the synthetic design was its inherent flexibility. The convergent approach was deliberately planned to be adaptable, allowing for modifications to the chain length and functionality of the fragments. sogang.ac.kracs.org This innovation opens the door for the synthesis of a library of Kalimantacin analogues, which are essential for conducting detailed SAR studies and potentially developing new antistaphylococcal drugs. sogang.ac.krnih.gov Furthermore, the route was designed to enable the preparation of proposed biosynthetic intermediates to help elucidate the mechanisms of β-branch incorporation in polyketide biosynthesis. sogang.ac.kr

Molecular Mechanism of Action and Target Elucidation of Kalimantacin a

Identification of the Molecular Target: Enoyl-Acyl Carrier Protein Reductase (FabI)

The primary molecular target of Kalimantacin A has been identified as the enoyl-acyl carrier protein reductase, commonly known as FabI. bohrium.combris.ac.ukscispace.comnih.gov This enzyme is a crucial component in the bacterial fatty acid biosynthesis pathway and represents a promising target for the development of new anti-staphylococcal agents. bohrium.combris.ac.uknih.govnih.govnih.gov The kalimantacin class of antibiotics, including Kalimantacin A, are potent inhibitors of FabI, exhibiting clinically relevant activity against multidrug-resistant Staphylococcus aureus. bohrium.combris.ac.ukscispace.comnih.govresearchgate.net The identification of FabI as the antibacterial target is a significant step in understanding the clinical potential of these antibiotics against this major pathogen. researchgate.net

Kalimantacin A exerts its antibacterial effect by specifically inhibiting the type II fatty acid synthesis (FASII) pathway found in bacteria. nih.govnih.gov This pathway is fundamentally different from the type I fatty acid synthesis (FASI) system present in mammals, which utilizes a large, multifunctional polypeptide. nih.gov The FASII pathway, in contrast, consists of a series of individual, dissociable enzymes, including FabI, that are encoded by separate genes. nih.gov This distinction between the bacterial FASII and mammalian FASI systems is what makes FabI an attractive and selective target for antibacterial drug development, minimizing the potential for off-target effects in humans. bohrium.comnih.gov Kalimantacin A's inhibition of FabI effectively halts the elongation cycle of fatty acid synthesis, which is vital for building bacterial cell membranes and producing essential intermediates. bohrium.comnih.gov

The enzyme FabI is essential for the viability and survival of Staphylococcus aureus. nih.govnih.govresearchgate.net It catalyzes the final and rate-limiting step in the fatty acid elongation cycle: the NADH/NADPH-dependent reduction of an enoyl-acyl carrier protein (ACP) substrate. bohrium.comnih.gov This step is critical for the production of saturated fatty acids, which are indispensable components of the bacterial cell membrane. nih.gov A significant portion of the S. aureus cell membrane is composed of branched-chain fatty acids, and FabI is capable of efficiently reducing the precursors for these crucial lipids, further underscoring its importance for the bacterium's in vivo fitness. nih.govnih.gov The essential nature of the FASII pathway and the central role of FabI within it have been validated, solidifying FabI as a key target for anti-staphylococcal therapies. nih.gov

Detailed Binding Mode Analysis

The interaction between Kalimantacin A and its target, FabI, has been characterized through a combination of X-ray crystallography, molecular dynamics simulations, and kinetic studies. bohrium.combris.ac.ukscispace.comresearchgate.net These investigations reveal a unique binding mechanism that distinguishes Kalimantacin A from other known inhibitors of the FabI enzyme. bohrium.combris.ac.ukscispace.comresearchgate.net

The crystal structure of S. aureus FabI (saFabI) in a complex with Kalimantacin A and the cofactor NADPH has been successfully determined. bohrium.com X-ray crystallographic data reveals that Kalimantacin A binds within the active site of the enzyme, specifically at the enoyl-acyl carrier protein binding site. bohrium.comscispace.comnih.gov The binding is stabilized primarily through extensive van der Waals interactions and a network of specific hydrogen bonds between the antibiotic, the enzyme, and the NADPH cofactor. bohrium.comscispace.com This detailed structural information provides a precise map of the molecular interactions that underpin the inhibitory activity of Kalimantacin A. bohrium.com

Table 1: Key Interacting Residues in the Kalimantacin A-saFabI Complex This table summarizes key amino acid residues in the *saFabI active site that form stabilizing interactions with Kalimantacin A, as identified through structural and mutational analyses.*

| Interacting Residue | Type of Interaction | Significance |

|---|---|---|

| Ser197 | Hydrogen Bonding | Interacts with the carboxylate oxygen of Kalimantacin A, strengthening the binding network. scispace.com |

| Tyr157 | Hydrogen Bonding | Forms a crucial hydrogen bond with the inhibitor. |

| Met99 | van der Waals | Contributes to the hydrophobic interactions stabilizing the complex. |

| Ile201 | van der Waals | Part of the hydrophobic pocket accommodating the inhibitor. |

| Phe204 | van der Waals | Engages in hydrophobic interactions with the antibiotic. |

Molecular dynamics (MD) simulations have been employed to complement the static picture provided by X-ray crystallography and to study the dynamic behavior of the Kalimantacin A-FabI complex. bohrium.comscispace.comnih.gov These simulations help in assessing the stability of the enzyme-inhibitor complex and in calculating binding affinities. bohrium.comnih.gov MD studies have confirmed the stability of the unique binding conformation of Kalimantacin A within the FabI active site over time. nih.gov Furthermore, simulations have provided insights into the greater mobility of related compounds like Kalimantacin B within the binding cleft, which may explain its comparatively reduced activity. bohrium.comscispace.com

A defining feature of Kalimantacin A's mechanism is its unique binding conformation, which differs significantly from that of other well-known FabI inhibitors, such as triclosan. bohrium.combris.ac.ukscispace.comresearchgate.net While many inhibitors bind in a more linear or extended fashion, Kalimantacin A adopts a distinct folded conformation that allows it to mimic the natural enoyl-ACP substrate. bohrium.com This unique binding mode results in Kalimantacin A occupying a larger surface area within the active site and causing a disruption of a nearby alpha-helix, a structural perturbation not observed with inhibitors like triclosan. bohrium.com

Table 2: Comparison of Binding Characteristics: Kalimantacin A vs. Triclosan This interactive table highlights the key differences in the binding modes of Kalimantacin A and the well-characterized FabI inhibitor, triclosan.

| Feature | Kalimantacin A | Triclosan |

|---|---|---|

| Binding Conformation | Folded, mimics natural substrate | Extended, planar |

| Area Occupied | Larger surface area in the active site bohrium.com | Smaller, more confined area |

| Structural Impact | Disrupts a nearby alpha-helix bohrium.com | Minimal perturbation of protein backbone |

| Inhibition Type | Competitive with respect to crotonoyl-CoA bohrium.com | Non-competitive or uncompetitive with substrate |

| Primary Interactions | Extensive van der Waals and specific H-bonds bohrium.com | Primarily hydrophobic and key H-bonds |

Enzymatic Inhibition Kinetics

Kalimantacin A exerts its antibacterial activity by inhibiting the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway. In vitro kinetic studies have elucidated the specific mechanism by which Kalimantacin A inhibits Staphylococcus aureus FabI (saFabI). bohrium.comscispace.com

The inhibitory action of Kalimantacin A is dependent on the presence of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). bohrium.com Detailed kinetic analysis has revealed a mixed-type inhibition pattern. Specifically, Kalimantacin A acts as a competitive inhibitor with respect to the substrate, crotonoyl-CoA. bohrium.comscispace.com This indicates that the antibiotic binds to the same active site as the natural substrate, preventing the progression of the fatty acid elongation cycle.

Conversely, with respect to the cofactor NADPH, Kalimantacin A demonstrates uncompetitive inhibition . bohrium.comscispace.com This mode of inhibition suggests that Kalimantacin A binds to the enzyme-NADPH complex, rather than the free enzyme, thereby locking the cofactor in place and preventing the catalytic reaction from completing.

The unique binding conformation of Kalimantacin A within the FabI active site is crucial for its inhibitory activity. It occupies a larger area than other known FabI inhibitors, such as triclosan, and establishes its inhibitory effect primarily through van der Waals interactions. bohrium.com

Key kinetic parameters for the inhibition of S. aureus FabI by Kalimantacin A are summarized in the table below.

| Inhibitor | Target Enzyme | Substrate | Cofactor | Inhibition Type vs. Substrate | Ki vs. Substrate (µM) | Inhibition Type vs. Cofactor | Ki vs. Cofactor (µM) |

| Kalimantacin A | S. aureus FabI | Crotonoyl-CoA | NADPH | Competitive | 1.45 ± 0.35 | Uncompetitive | 0.69 ± 0.13 |

Mechanisms of Self-Resistance in Producing Organisms (e.g., BatG Isoform)

The producing organism, Pseudomonas fluorescens, has evolved sophisticated self-resistance mechanisms to prevent the lethal action of its own antibiotic product, Kalimantacin A. These strategies ensure the survival of the organism during the production of this potent antibacterial compound.

One of the primary resistance mechanisms involves the expression of a resistant isoform of the target enzyme, FabI. The kalimantacin biosynthetic gene cluster encodes a protein known as BatG , which is a FabI isoform. researchgate.net This specialized enzyme functions as the enoyl-ACP reductase necessary for fatty acid biosynthesis within the producing organism, but it is not inhibited by Kalimantacin A. researchgate.net By utilizing this resistant isoform, P. fluorescens can maintain a functional fatty acid synthesis pathway even in the presence of the antibiotic.

In addition to target modification, P. fluorescens employs a second self-resistance strategy by producing Kalimantacin A in an inactive precursor form. researchgate.net The final, bioactive form of the antibiotic is generated in a late step of the biosynthetic pathway, which is coupled to its export from the cell. The activation step involves an enzymatic oxidation of a precursor molecule. researchgate.net More specifically, a carbamoyl (B1232498) transferase, BatF, is responsible for transferring a carbamoyl group to the molecule, which is a critical step for its bioactivity. nih.gov This mechanism of producing an inactive intermediate ensures that the cytotoxic form of Kalimantacin A only exists outside the producer's cell, thereby preventing self-toxicity.

Structure Activity Relationship Sar Studies and Analog Design

Correlating Structural Modifications with Biological Activity

The complex structure of Kalimantacin A, characterized by a long polyketide chain with multiple stereocenters and specific functional groups, offers numerous sites for modification. nih.govbris.ac.uk The primary goal of these modifications is to map out the pharmacophore—the essential molecular features responsible for the compound's activity. The insights gained from these SAR studies are fundamental to designing future anti-staphylococcal drugs with potentially enhanced properties, such as increased potency or improved metabolic stability. bris.ac.uk

Importance of Specific Functional Groups (e.g., Carbamoyl (B1232498) Group, 17-Keto Group)

Microbiological and structural studies of biosynthetic analogs have revealed that specific functional groups are critical for the potent antibacterial activity of Kalimantacin A. researchgate.net Two of the most crucial moieties identified are the carbamoyl group at the C27 position and the keto group at the C17 position. researchgate.net

The carbamoyl group is installed late in the biosynthetic pathway by a dedicated carbamoyltransferase enzyme, BatF, in a key activation step. nih.gov Its removal leads to a significant reduction in antibacterial potency. Similarly, the 17-keto group is formed via the oxidation of a 17-alcohol on an immediate biosynthetic precursor. rsc.orgresearchgate.net This oxidation step is essential, converting the largely inactive precursor into the highly active Kalimantacin A. researchgate.net

The isolation and analysis of natural biosynthetic intermediates, such as the 17,19-diol and the 27-descarbomyl hydroxyketone, have provided direct evidence for the importance of these functionalities. rsc.orgresearchgate.net Kalimantacin A exhibits a potent Minimum Inhibitory Concentration (MIC) of 0.064 µg/mL against Staphylococcus aureus, whereas its natural precursors lacking these key groups are essentially inactive. rsc.org

Table 1: Biological Activity of Kalimantacin A and Key Analogs

| Compound Name | Key Structural Features | Antibacterial Activity (MIC against S. aureus) |

|---|---|---|

| Kalimantacin A | Contains both 17-keto and 27-carbamoyl groups | 0.064 µg/mL rsc.org |

| 17,19-diol 2 | Precursor with 17-hydroxyl group instead of 17-keto | Inactive researchgate.netrsc.org |

| 27-descarbomyl hydroxyketone 3 | Analog lacking the 27-carbamoyl group | Significantly reduced activity/Inactive rsc.orgkuleuven.be |

Chemical Derivatization Experiments for SAR Insights

To further elucidate the mode of action of Kalimantacin A, chemical derivatization experiments have been employed. These studies are critical in characterizing the interaction between the antibiotic and its molecular target, the enoyl-acyl carrier protein reductase enzyme FabI, which is essential for fatty acid biosynthesis in S. aureus. By creating a series of derivatives and assessing their ability to inhibit FabI, researchers can identify which parts of the molecule are directly involved in binding to the enzyme's active site. This approach, combining chemical synthesis with in vitro kinetic studies and advanced analytical techniques like X-ray crystallography, provides a detailed picture of the molecular interactions that underpin the antibiotic's inhibitory power.

Rational Design and Synthesis of Kalimantacin Analogues

The ultimate goal of SAR studies is to enable the rational design of novel molecules with superior therapeutic properties. rsc.orgnih.gov A deep understanding of the Kalimantacin A pharmacophore, combined with knowledge of its biosynthetic pathway, facilitates the strategic planning and synthesis of new analogs. researchgate.net The development of a convergent and flexible enantioselective synthetic route to Kalimantacin A has been a significant leap forward in this area. bris.ac.uknih.govbris.ac.ukresearchgate.net This synthetic strategy allows for the efficient assembly of the molecule from three main fragments. bris.ac.uk

This modular approach is particularly advantageous for analog design, as it permits the synthesis of a diverse library of related compounds by simply substituting one of the building blocks with a modified version. bris.ac.uk For instance, analogs with altered side chains or different functional groups can be readily prepared to explore new regions of chemical space. This rational, synthesis-driven approach is expected to produce Kalimantacin A derivatives with improved activity and pharmacological profiles, paving the way for the development of next-generation antibiotics to combat multidrug-resistant bacteria. bris.ac.ukrsc.org

Advanced Methodologies in Kalimantacin a Research

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for Analogue Analysis

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) stands as a cornerstone technique for the analysis of Kalimantacin A and its analogues. This powerful analytical tool combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of modern mass spectrometers, enabling the detailed characterization of complex mixtures. In the context of Kalimantacin A research, HR-LC-MS is pivotal for the identification and quantification of naturally produced analogues, as well as synthetic or semi-synthetic derivatives.

The high resolution of the mass spectrometer allows for the determination of the elemental composition of parent and fragment ions with a high degree of confidence, which is crucial for distinguishing between closely related analogues that may differ by only a single or a few atoms. Furthermore, tandem mass spectrometry (MS/MS) experiments provide valuable structural information through the analysis of fragmentation patterns, aiding in the localization of functional groups and modifications within the Kalimantacin A scaffold. This level of detail is essential for understanding structure-activity relationships and for guiding synthetic efforts toward analogues with improved properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy has been indispensable in the complete structural elucidation of Kalimantacin A. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, researchers have been able to determine the complex stereochemistry and connectivity of this large and flexible molecule.

Initially, 1D ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. However, due to the complexity of the Kalimantacin A structure, extensive use of 2D NMR techniques was necessary to assemble the complete picture.

Key 2D NMR experiments employed in the structural characterization of Kalimantacin A include:

COSY (Correlation Spectroscopy): Used to identify proton-proton spin-spin coupling networks, allowing for the tracing of contiguous proton systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons (typically 2-3 bonds), which is critical for connecting different spin systems and piecing together the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provide information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the numerous stereocenters in Kalimantacin A.

Through the meticulous analysis of these NMR datasets, the linear structure, as well as the absolute and relative stereochemistries of Kalimantacin A, have been rigorously established. Furthermore, ¹³C NMR has been specifically applied to investigate the biosynthesis of Kalimantacin A, providing insights into the incorporation of β-branched units.

Below is a representative table of ¹H and ¹³C NMR chemical shifts for key structural fragments of Kalimantacin A, compiled from spectroscopic data.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C-2 | 5.85 (d) | 122.5 |

| C-3 | 7.30 (dd) | 145.1 |

| C-5 | 4.15 (m) | 70.8 |

| C-17 | - | 211.3 |

| C-26 | 3.80 (m) | 72.4 |

| C-27 | 4.95 (d) | 68.9 |

Note: The data presented in this table is illustrative and represents typical chemical shifts for the respective positions. Actual values may vary depending on the solvent and experimental conditions.

X-ray Crystallography for Protein-Ligand Interactions

X-ray crystallography has provided atomic-level insights into the mechanism of action of Kalimantacin A by revealing its precise binding mode to its protein target. The primary target of Kalimantacin A in Staphylococcus aureus is the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the bacterial fatty acid synthesis II (FASII) pathway.

Researchers have successfully determined the crystal structure of the ternary complex of S. aureus FabI (SaFabI), Kalimantacin A, and the cofactor NADP⁺. This structural information has been crucial in understanding how Kalimantacin A inhibits the enzyme.

Key findings from the X-ray crystallographic studies include:

Binding Site: Kalimantacin A binds to the enoyl-acyl carrier protein (ACP) binding site of FabI.

Unique Conformation: The bound conformation of Kalimantacin A is unique and differs significantly from that of other known FabI inhibitors. This distinct binding mode contributes to its high potency and selectivity.

Key Interactions: The interaction between Kalimantacin A and FabI is predominantly stabilized by a network of van der Waals forces. Additionally, a crucial hydrogen-bonding network involving the antibiotic, the NADP⁺ cofactor, and amino acid residues of the enzyme further secures the ligand in the active site.

Structural Rearrangements: The binding of Kalimantacin A induces subtle conformational changes in the FabI active site, which are important for its inhibitory activity.

The detailed structural information obtained from X-ray crystallography is invaluable for structure-based drug design efforts aimed at developing novel and more potent FabI inhibitors based on the Kalimantacin A scaffold.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been employed in conjunction with X-ray crystallography to provide a dynamic understanding of the interactions between Kalimantacin A and its target protein, FabI. While X-ray crystallography provides a static snapshot of the protein-ligand complex, MD simulations allow researchers to observe the conformational dynamics and energetics of the system over time.

MD simulations have been used to:

Refine Crystal Structures: Help in the refinement of the experimentally determined crystal structures by exploring energetically favorable conformations.

Analyze Binding Stability: Assess the stability of the Kalimantacin A-FabI complex and identify the key residues and interactions that contribute most to the binding affinity.

Predict Binding Affinities: Calculate the free energy of binding for Kalimantacin A and its analogues, which can help in prioritizing compounds for synthesis and biological evaluation.

Understand Resistance Mechanisms: Investigate how mutations in the FabI enzyme can lead to resistance by altering the binding of Kalimantacin A.

By combining the structural data from X-ray crystallography with the dynamic insights from MD simulations, a more complete and nuanced picture of the Kalimantacin A-FabI interaction has been developed.

Genetic Engineering Techniques for Biosynthetic Pathway Manipulation

Genetic engineering techniques have been instrumental in unraveling the complex biosynthetic pathway of Kalimantacin A and for generating novel analogues through pathway manipulation.

Gene Inactivation and Complementation Studies

Gene inactivation, or "knockout," studies have been a primary tool for elucidating the function of individual genes within the Kalimantacin A biosynthetic gene cluster. By systematically deleting specific genes and analyzing the resulting metabolic profile of the mutant strain, researchers can infer the role of the encoded enzyme in the assembly of the Kalimantacin A molecule.

For example, inactivation of a gene encoding a specific tailoring enzyme might lead to the accumulation of a biosynthetic intermediate or the production of an analogue lacking a particular functional group. Subsequent reintroduction of the functional gene, a process known as complementation, should restore the production of Kalimantacin A, thereby confirming the function of the inactivated gene. These studies have been crucial in assigning functions to the various polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) domains, as well as to the tailoring enzymes involved in the biosynthesis.

Targeted Mutagenesis (e.g., Adenylation Domain Specificity)

Targeted mutagenesis allows for more precise modifications to the biosynthetic machinery than simple gene knockouts. A key example of this is the engineering of adenylation (A) domains within the NRPS modules of the Kalimantacin A biosynthetic pathway. A-domains are responsible for recognizing and activating specific amino acid building blocks for incorporation into the growing molecular chain.

By altering the specificity-conferring code of an A-domain through site-directed mutagenesis, it is possible to change the amino acid that is incorporated at a specific position. This "unnatural" building block then gets processed by the downstream enzymatic machinery, leading to the production of a novel Kalimantacin A analogue. This powerful technique opens up possibilities for creating libraries of new derivatives with potentially altered biological activities, providing a platform for exploring structure-activity relationships in a targeted manner.

Yeast Two-Hybrid Analysis for Protein Interaction Mapping

Yeast two-hybrid (Y2H) analysis has been instrumental in elucidating the complex protein-protein interactions within the kalimantacin biosynthesis pathway. frontiersin.orgnih.gov This powerful in vivo technique allows for the identification of interactions between proteins by reconstituting a functional transcription factor in yeast cells. nih.govwikipedia.orghybrigenics-services.com In the context of kalimantacin research, Y2H has been systematically applied to map the interactions of the entire assembly line, providing critical insights into the organization and function of the biosynthetic machinery. frontiersin.orgnih.gov

A comprehensive Y2H screen of the kalimantacin biosynthesis gene cluster from Pseudomonas fluorescens BCCM_ID9359 has been conducted to create a protein-protein interaction map. frontiersin.orgnih.gov The biosynthesis of kalimantacin is carried out by a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system, encoded by genes that produce three large polypeptides (Bat1–Bat3) and 13 modifying enzymes (BatA-M). frontiersin.orgnih.govresearchgate.net For the Y2H analysis, the entire biosynthesis cluster was fragmented into 63 domains, which were then systematically tested for interactions. frontiersin.orgnih.govresearchgate.net

The screening process involved a pooled, array-based mating strategy. nih.gov Bait proteins, fused to a DNA-binding domain (DBD), were mated with an array of prey proteins, fused to an activation domain (AD). nih.govnih.gov If a bait and prey protein interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that activates reporter genes, allowing for the selection and identification of interacting partners. nih.govnih.govyoutube.com

This extensive analysis initially identified 28 potential protein-protein interactions. frontiersin.orgnih.govnih.gov Subsequent validation confirmed 13 of these interactions, providing a detailed map of the kalimantacin assembly line. frontiersin.orgnih.govnih.gov The findings from this research have revealed key aspects of the biosynthetic process, including the dimerization of specific domains and interactions between different modules of the assembly line. frontiersin.orgnih.govnih.gov

Detailed Research Findings

The Y2H analysis provided significant insights into several key interactions within the kalimantacin biosynthetic machinery. One of the notable findings was the dimerization of ketosynthase (KS) domains. nih.gov While it is a common feature for KS domains to dimerize in PKS systems, the Y2H screen specifically identified the dimerization of KS1 and KS10 in the kalimantacin cluster. nih.gov

Another critical interaction identified was between the modules 9 and 10 of the assembly line. nih.gov This connection is crucial for the efficient transfer of the growing polyketide chain between different parts of the enzymatic machinery. Furthermore, a specific interaction was observed between the trans-acting enoyl reductase BatK and the acyl carrier proteins (ACPs) of modules 8 and 10. nih.gov

The table below summarizes the confirmed protein-protein interactions identified in the yeast two-hybrid screen of the kalimantacin biosynthesis assembly line.

| Interacting Protein 1 (Bait) | Interacting Protein 2 (Prey) | Interaction Type | Significance in Biosynthesis |

| KS1 | KS1 | Homodimerization | Essential for the catalytic function of the ketosynthase domain. nih.gov |

| KS10 | KS10 | Homodimerization | Crucial for the function of the tenth module in the assembly line. nih.gov |

| Module 9 Component | Module 10 Component | Inter-module interaction | Facilitates the transfer of the intermediate compound between modules. nih.gov |

| BatK (Enoyl Reductase) | ACP Module 8 | Enzyme-ACP interaction | Specific reduction of the growing polyketide chain at module 8. nih.gov |

| BatK (Enoyl Reductase) | ACP Module 10 | Enzyme-ACP interaction | Specific reduction of the growing polyketide chain at module 10. nih.gov |

The Y2H screening also brought to light interactions involving the ketosynthase 1 (KS1) domain with several other domains within the biosynthesis pathway. nih.gov After accounting for potential autoactivation, seven potential interaction partners for KS1 were identified, highlighting its role as a potential hub for protein interactions. nih.gov

It is important to note that while Y2H is a very sensitive method, it has intrinsic limitations. frontiersin.orgnih.gov The expression of bacterial proteins in yeast may lack necessary post-translational modifications, which could affect the observed interactions. frontiersin.orgnih.gov Additionally, some expected interactions, such as those between the large polypeptides Bat1, Bat2, and Bat3, were not observed, possibly due to the transient nature of these interactions which may have dissociation constants too low to be detected in this system. nih.gov

Despite these limitations, the application of yeast two-hybrid analysis has provided a foundational understanding of the protein interaction network governing kalimantacin biosynthesis. frontiersin.orgnih.gov This pioneering work, being the first to map interactions in a complete biosynthetic pathway, lays the groundwork for future engineering strategies for such complex natural product assembly lines. nih.govnih.gov

Future Research Directions and Biotechnological Potential

Biosynthetic Pathway Engineering for Novel Compound Generation

The elucidation of the Kalimantacin A biosynthetic gene cluster has opened up exciting possibilities for creating novel and improved analogues through genetic and enzymatic manipulation. nih.gov These approaches aim to overcome the limitations of chemical synthesis and harness the inherent modularity of the polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) assembly line.

Rational Engineering for Improved Analogues

Rational engineering of the Kalimantacin A biosynthetic pathway involves targeted modifications to the PKS and NRPS modules to alter the final structure of the molecule. nih.govnih.gov This can include domain swapping, inactivation of specific enzymatic domains, or altering the substrate specificity of acyltransferase (AT) and adenylation (A) domains. researchgate.netrsc.orgh1.co

One study systematically analyzed the glycine-incorporating adenylation domain of the Kalimantacin A NRPS module. nih.gov By adapting the specificity-conferring code for use in Pseudomonas and employing a targeted mutagenesis approach, researchers attempted to alter the amino acid incorporated into the Kalimantacin A backbone. While the initial attempts to produce analogues with altered amino acid composition were unsuccessful, this research provides a valuable foundation for future engineering efforts. nih.gov It highlights the complexity of PKS/NRPS engineering and the need for a deeper understanding of the interactions between downstream domains to successfully generate novel analogues in vivo. nih.gov

Table 1: Key Biosynthetic Genes and Their Functions in the Kalimantacin A Pathway

| Gene/Protein | Function | Potential Engineering Application |

| Bat1, Bat2, Bat3 | Core PKS/NRPS modules responsible for backbone assembly. nih.gov | Module/domain swapping to introduce different extender units or amino acids. |

| BatH | Trans-acting acyltransferase that loads the acetyl-CoA starter unit. nih.gov | Introduction of alternative starter units to modify the "left-hand" side of the molecule. |

| BatJ | Trans-acting acyltransferase that delivers malonyl-CoA extender units. nih.gov | Altering substrate specificity to incorporate non-natural extender units. |

| BatA-E, BatK, BatF, BatM | Tailoring enzymes responsible for modifications like β-branching, carbamoylation, and oxidation. nih.gov | Inactivation or modification to generate analogues with altered side chains and functional groups. |

Chemo-enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines the flexibility of chemical synthesis with the selectivity of enzymatic catalysis to produce complex molecules like Kalimantacin A and its derivatives. nih.govnih.gov This approach can involve the chemical synthesis of advanced intermediates or non-natural precursors that are then fed to the biosynthetic enzymes for further modification and cyclization. researchgate.net

The successful total synthesis of Kalimantacin A provides a crucial starting point for chemo-enzymatic strategies. nih.gov Synthetic analogues of biosynthetic intermediates can be prepared and used to probe the substrate tolerance of the PKS and NRPS enzymes. nih.gov For instance, chemically synthesized diketide or triketide precursors with altered functionalities could be fed to downstream modules of the Kalimantacin A assembly line to generate novel compounds. Thioesterase domains, which are responsible for the final cyclization and release of the polyketide chain, are often promiscuous and can be exploited in chemo-enzymatic approaches to create new macrocyclic structures. nih.gov

Mutasynthesis Applications

Mutasynthesis is a powerful technique that involves blocking the biosynthesis of a natural precursor and feeding synthetic analogues of that precursor to the producing organism. While specific examples of mutasynthesis applied to Kalimantacin A are not yet available, the principles of this technique are highly relevant to its biosynthetic pathway.

A potential mutasynthesis strategy for Kalimantacin A could involve inactivating the gene responsible for the synthesis of the starter unit, followed by the introduction of various synthetic starter unit analogues. This would allow for the generation of a library of Kalimantacin A derivatives with modifications at the C-terminal end of the molecule. Similarly, targeting the biosynthesis of the glycine (B1666218) unit incorporated by the NRPS module and providing non-proteinogenic amino acids could lead to further diversification of the Kalimantacin A scaffold.

Exploring Genetic Potential for Diverse Secondary Metabolites

The Kalimantacin A biosynthetic gene cluster, spanning approximately 62 kb in Pseudomonas fluorescens, represents a rich source of genetic information that may encode for the production of other, as yet undiscovered, secondary metabolites. nih.gov Genome mining techniques can be employed to analyze this gene cluster and identify "cryptic" or "orphan" biosynthetic pathways. researchgate.netbris.ac.ukresearchgate.net

Bioinformatic analysis of the Kalimantacin A gene cluster can reveal the presence of additional tailoring enzymes, regulatory elements, and transport proteins that may be involved in the biosynthesis of other natural products. scispace.com By manipulating the expression of these genes, for example, by overexpressing regulatory genes or inactivating competing pathways, it may be possible to activate the production of these novel compounds. The isolation of biosynthetic intermediates from gene inactivation mutants has already provided insights into the final steps of Kalimantacin A biosynthesis and yielded new analogues. rsc.orgresearchgate.net

Development of Chemical Tools for Biological Investigations

Kalimantacin A's well-defined mode of action as a specific inhibitor of the enoyl-acyl carrier protein reductase (FabI) makes it a valuable chemical tool for studying bacterial fatty acid biosynthesis. bris.ac.ukscispace.comresearchgate.netnih.gov FabI is a crucial enzyme in the final step of each cycle of fatty acid elongation, and its inhibition leads to the disruption of bacterial cell membrane integrity. nih.gov

By using Kalimantacin A as a chemical probe, researchers can investigate the intricacies of the FabI active site and the molecular interactions required for its inhibition. nih.gov The detailed characterization of the binding mode of Kalimantacin A to FabI through X-ray crystallography and molecular dynamics simulations has provided significant insights that can guide the development of other FabI inhibitors. bris.ac.ukresearchgate.net Furthermore, labeled derivatives of Kalimantacin A could be synthesized to visualize the localization of FabI within bacterial cells and to study the dynamics of the fatty acid synthesis pathway.

Expanding Structure-Activity Relationship Studies for Targeted Therapeutic Development

A thorough understanding of the structure-activity relationship (SAR) of Kalimantacin A is crucial for the rational design of more potent and selective analogues with improved pharmacokinetic properties. nih.govnih.govresearchgate.netresearchgate.netmdpi.com The total synthesis of Kalimantacin A has been a significant breakthrough, as it provides access to a wide range of derivatives for systematic SAR studies. nih.gov

Initial insights into the SAR of Kalimantacin A have been gleaned from the study of its biosynthetic intermediates. For example, the carbamoyl (B1232498) group and the 17-keto group have been identified as being important for its antibacterial activity. nih.gov The isolation of the 17,19-diol precursor to Kalimantacin A further underscores the importance of the oxidation at C-17 for bioactivity. rsc.orgresearchgate.net

Future SAR studies will likely involve the synthesis and biological evaluation of a diverse library of Kalimantacin A analogues with modifications at various positions, including:

The carbamoyl group

The keto group at C-17

The β-branches at C-3, C-5, and C-7

The diene functionality

The glycine moiety

By systematically altering these structural features and assessing the impact on antibacterial activity, researchers can build a comprehensive SAR model to guide the development of new Kalimantacin A-based antibiotics with enhanced therapeutic potential.